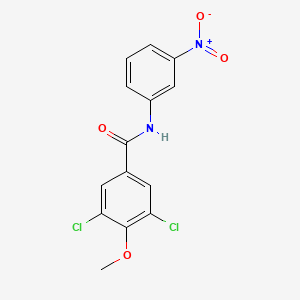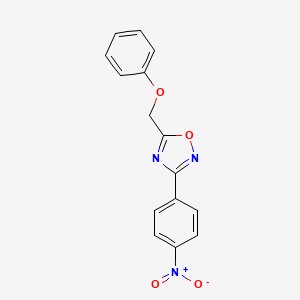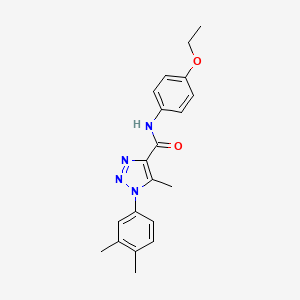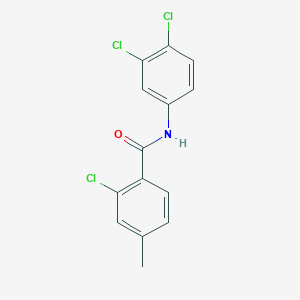
3,5-dichloro-4-methoxy-N-(3-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dichloro-4-methoxy-N-(3-nitrophenyl)benzamide is a chemical compound that is commonly used in scientific research. It is a member of the benzamide family and is known for its ability to inhibit the activity of certain enzymes.
Mecanismo De Acción
The mechanism of action of 3,5-dichloro-4-methoxy-N-(3-nitrophenyl)benzamide involves the inhibition of certain enzymes. Specifically, it binds to the active site of enzymes such as PARP-1 and tankyrase and prevents them from functioning properly. This results in a decrease in the activity of these enzymes and can lead to various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the enzyme being inhibited. For example, inhibition of PARP-1 can lead to DNA damage and cell death. Inhibition of tankyrase can lead to the stabilization of telomeres and the prevention of cell proliferation. Additionally, the compound has been shown to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,5-dichloro-4-methoxy-N-(3-nitrophenyl)benzamide in lab experiments is its specificity for certain enzymes. This allows for the precise study of the activity of these enzymes. Additionally, the compound is relatively easy to synthesize and purify. However, one limitation is that the compound can be toxic at high concentrations. Careful handling and use of appropriate safety measures are necessary when working with this compound.
Direcciones Futuras
There are several future directions for the study of 3,5-dichloro-4-methoxy-N-(3-nitrophenyl)benzamide. One area of research is the development of new drugs and therapies based on the compound's activity. Another area of research is the study of the compound's effects on other enzymes and physiological processes. Additionally, the compound's potential as a diagnostic tool for certain diseases is an area of interest. Further research is needed to fully understand the potential of this compound.
In conclusion, this compound is a valuable tool compound in scientific research. Its ability to inhibit certain enzymes and its anti-inflammatory and anti-cancer properties make it a promising candidate for the development of new drugs and therapies. However, careful handling and use of appropriate safety measures are necessary when working with this compound. Further research is needed to fully understand its potential and future directions for its study.
Métodos De Síntesis
The synthesis of 3,5-dichloro-4-methoxy-N-(3-nitrophenyl)benzamide involves several steps. The first step is the reaction of 3-nitroaniline with 3,5-dichloro-4-methoxybenzoyl chloride in the presence of a base such as triethylamine. This results in the formation of this compound. The compound can be further purified using various techniques such as column chromatography.
Aplicaciones Científicas De Investigación
3,5-dichloro-4-methoxy-N-(3-nitrophenyl)benzamide has a wide range of scientific research applications. It is commonly used as a tool compound to study the activity of certain enzymes such as PARP-1 and tankyrase. It has also been shown to have anti-inflammatory and anti-cancer properties. Additionally, it is used in the development of new drugs and therapies.
Propiedades
IUPAC Name |
3,5-dichloro-4-methoxy-N-(3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O4/c1-22-13-11(15)5-8(6-12(13)16)14(19)17-9-3-2-4-10(7-9)18(20)21/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFJAIRAOIEBGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide](/img/structure/B5731559.png)
![N-[2-(4-fluorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5731563.png)


![1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5731585.png)
![2-(3,4-dichlorophenyl)-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5731589.png)
![2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone](/img/structure/B5731591.png)

![N-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-3,5-dimethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5731605.png)


![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)phenyl acetate](/img/structure/B5731623.png)